N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a chlorophenyl group, a methoxybenzenesulfonyl group, and an acetamide group. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-18-9-11-19(12-10-18)33(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-17-6-4-5-16(25)13-17/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAHPIKTPKSHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the 4-methoxybenzenesulfonyl group and the 3-chlorophenyl group. This can be achieved through sulfonylation and chlorination reactions, respectively. The final step involves the acylation of the quinoline derivative with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and subsequent functionalization steps. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the quinoline core could result in a dihydroquinoline derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the molecular targets and pathways it interacts with.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific interactions with molecular targets and pathways. The compound’s quinoline core and various functional groups may allow it to interact with enzymes, receptors, or other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide include:
- N-(3-chlorophenyl)-3,5-dinitrobenzamide
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the quinoline core This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds
Biological Activity
N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₆ClN₃O₅S
- Molecular Weight : 381.83 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, suggesting potential use as an antibacterial agent. Its sulfonamide group is known for enhancing antibacterial properties by inhibiting bacterial enzymes such as dihydropteroate synthase .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound:
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Antibacterial Studies : A series of synthesized compounds with similar structures were evaluated for their antibacterial properties against various strains. The results indicated that modifications in the chemical structure significantly influenced their effectiveness against pathogens like Salmonella typhi and Bacillus subtilis .
- Neuropharmacological Effects : Research has highlighted the potential of related compounds as AChE inhibitors, which could lead to therapeutic applications in managing Alzheimer's disease. The binding affinity and inhibitory potency were assessed through molecular docking studies, showing favorable interactions with the enzyme's active site .
- In Vivo Studies : Further investigations are required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest that its bioactive properties warrant comprehensive pharmacokinetic and toxicological assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
